Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride
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Overview
Description
Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride is a chemical compound with the molecular formula C11H14N2O. It is known for its unique spiro structure, which consists of a fused furo-pyridine and piperidine ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a furo-pyridine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds and their reactivity .
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have shown that it may exhibit activity against certain biological targets, making it a candidate for drug development .
Medicine
In medicine, Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride is explored for its therapeutic potential. It is being studied for its effects on various diseases and conditions, including its potential as an anti-inflammatory or anti-cancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science and catalysis .
Mechanism of Action
The mechanism of action of Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Spiro[furo[3,4-b]pyridine-5,4’-piperidine]
- Spiro[pyridine-3,4’-piperidine]
Uniqueness
Spiro[2H-furo[2,3-b]pyridine-3,4’-piperidine];dihydrochloride is unique due to its specific spiro structure and the presence of both furo and pyridine rings. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-2-9-10(13-5-1)14-8-11(9)3-6-12-7-4-11;;/h1-2,5,12H,3-4,6-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOXUCCFEPVRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=CC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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